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Abstract

This technical guide provides a comprehensive overview of 3-hydroxybutyronitrile (CAS
4368-06-3), a versatile bifunctional molecule of significant interest in chemical synthesis and
drug development. This document details its chemical and physical properties, provides a
detailed experimental protocol for its synthesis, and explores its applications as a key
intermediate in the preparation of valuable pharmaceutical compounds. Furthermore, a
thorough analysis of its spectroscopic characteristics, including *H NMR, 13C NMR, FTIR, and
Mass Spectrometry, is presented to aid in its identification and characterization.

Introduction

3-Hydroxybutyronitrile, also known as (-hydroxybutyronitrile, is an organic compound
featuring both a hydroxyl and a nitrile functional group.[1] This unique combination allows for a
wide range of chemical transformations, making it a valuable building block in organic
synthesis. Its chirality at the C3 position also makes it a precursor for the stereoselective
synthesis of various pharmaceutical agents. This guide aims to provide researchers and drug
development professionals with a detailed technical resource on this important molecule.

Chemical and Physical Properties
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3-Hydroxybutyronitrile is a clear, slightly yellow to amber liquid under standard conditions.[2]

A summary of its key physical and chemical properties is presented in the table below.

Property Value Reference(s)
CAS Number 4368-06-3 [3]
Molecular Formula C4H7NO [3]
Molecular Weight 85.11 g/mol [3]
Appearance C.:Ieér slightly yellow to amber 2]
liquid

Boiling Point 214 °C (lit.) [1]
Density 0.976 g/mL at 25 °C (lit.) [1]
Refractive Index (n20/D) 1.429 (lit.) [1]
Flash Point 110 °C [4]
Solubility Information not available

Synthesis of 3-Hydroxybutyronitrile

A high-yield synthesis of 3-hydroxybutyronitrile can be achieved through the ring-opening of

propylene oxide with hydrogen cyanide. The following protocol is based on established

chemical principles and data from patent literature.[3]

Experimental Protocol: Synthesis from Propylene Oxide

Reaction Scheme:

Propylene Oxide

Hydrogen Cyanide

KCN, H2S04 (to adjust pH to 8-10)

M 3-Hydroxybutyronitrile
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Caption: Synthesis of 3-Hydroxybutyronitrile from Propylene Oxide.
Materials:

e Propylene oxide

o Potassium cyanide (KCN)

e Sulfuric acid (H2SOa4)

o Water

o Ethyl acetate (for extraction)

e Anhydrous magnesium sulfate (for drying)

Procedure:

« In a well-ventilated fume hood, prepare an aqueous solution of hydrogen cyanide by
carefully reacting potassium cyanide with sulfuric acid in water. The pH of this solution
should be adjusted and maintained between 8 and 10.

e Cool the hydrogen cyanide solution in an ice bath.

o Slowly add propylene oxide dropwise to the stirred, cooled hydrogen cyanide solution. The
temperature should be carefully monitored and maintained during the addition.

» After the addition is complete, allow the reaction mixture to stir at room temperature for
several hours to ensure the reaction goes to completion.

e The reaction mixture is then extracted multiple times with ethyl acetate.

e The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and
the solvent is removed under reduced pressure to yield crude 3-hydroxybutyronitrile.

e The crude product can be further purified by vacuum distillation.

A reported yield for a similar process is 83.6%.[3]
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Applications in Drug Development

The structural motif of 3-hydroxybutyronitrile is a key component in several important
pharmaceutical compounds. Its chlorinated analog, 4-chloro-3-hydroxybutyronitrile, is a well-
established chiral building block in the synthesis of major drugs.[5]

Intermediate for Statin Synthesis

(R)-4-cyano-3-hydroxybutyric acid, a derivative of 3-hydroxybutyronitrile, is a crucial
intermediate in the synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin.[6][7]
The synthesis of the side chain of Atorvastatin relies on the stereochemistry introduced by this
chiral precursor.[7]

(R)-4-cyano-3-hydroxybutyric acid

Multi-step synthesis

Atorvastatin

Statin Core Structure

Click to download full resolution via product page

Caption: Role of a 3-hydroxybutyronitrile derivative in Atorvastatin synthesis.

Precursor for L-Carnitine and GABOB

The chiral backbone of 3-hydroxybutyronitrile is utilized in the synthesis of L-carnitine and
(R)-4-amino-3-hydroxybutyric acid (GABOB). L-carnitine is a dietary supplement involved in
fatty acid metabolism, while GABOB is a neuromodulator.[2][8][9][10] The synthesis often
proceeds through the corresponding 4-chloro-3-hydroxybutyronitrile intermediate.[10]

3-Hydroxybutyronitrile Core

Synthetic transformation\Synthetic transformation

(R)-GABOB
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Caption: 3-Hydroxybutyronitrile core as a precursor for L-Carnitine and GABOB.

Spectroscopic Analysis

A thorough understanding of the spectroscopic properties of 3-hydroxybutyronitrile is
essential for its identification and quality control.

'H NMR Spectroscopy

The proton NMR spectrum of 3-hydroxybutyronitrile is expected to show three distinct signals
corresponding to the methyl, methylene, and methine protons.

Chemical Shift . . .

. Multiplicity Integration Assignment
(ppm, predicted)
~1.3 Doublet 3H -CHs
~2.5 Doublet 2H -CH2-CN
~4.2 Multiplet 1H -CH(OH)-
Broad singlet 1H -OH

The methyl protons appear as a doublet due to coupling with the adjacent methine proton. The
methylene protons, adjacent to the electron-withdrawing nitrile group, will be shifted downfield
and appear as a doublet due to coupling with the methine proton. The methine proton will be
further downfield due to the adjacent hydroxyl group and will appear as a multiplet due to
coupling with both the methyl and methylene protons. The hydroxyl proton will likely appear as
a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

3C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit four signals corresponding to the four unique carbon
atoms in the molecule.
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Chemical Shift (ppm, predicted) Assighment
~23 -CHs

~28 -CH2-CN

~63 -CH(OH)-
~118 -C=N

The nitrile carbon is significantly deshielded and appears furthest downfield. The carbon
bearing the hydroxyl group is also downfield, while the methyl and methylene carbons appear
at higher field.[11]

FTIR Spectroscopy

The infrared spectrum of 3-hydroxybutyronitrile will show characteristic absorption bands for
the hydroxyl and nitrile functional groups.

Wavenumber (cm~*, approximate) Vibrational Mode
3600-3200 (broad) O-H stretch
2260-2240 (sharp) C=N stretch
3000-2850 C-H stretch (aliphatic)
1100-1000 C-O stretch

The broadness of the O-H stretching band is due to hydrogen bonding. The C=N stretch is
typically a sharp and medium-intensity band.[1][12]

Mass Spectrometry

The electron ionization mass spectrum of 3-hydroxybutyronitrile is expected to show a
molecular ion peak (M*) at m/z = 85. Key fragmentation patterns would likely involve the loss of
small, stable molecules or radicals.
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miz Possible Fragment
85 [M]*

70 [M - CHs]*

67 [M - H20]*

45 [CH3CH(OH)]*

40 [CH2CN]*

The fragmentation will likely be initiated by the cleavage of bonds alpha to the hydroxyl group
and the nitrile group. The loss of a methyl radical (m/z 70) and water (m/z 67) are common
fragmentation pathways for alcohols.[13]

Safety Information

3-Hydroxybutyronitrile should be handled with appropriate safety precautions in a laboratory
setting. It is important to consult the Safety Data Sheet (SDS) before use.

e Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye
irritation, and may cause respiratory irritation.

o Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective
gloves/protective clothing/eye protection/face protection.

Conclusion

3-Hydroxybutyronitrile (CAS 4368-06-3) is a valuable and versatile chemical intermediate
with significant applications in the synthesis of pharmaceuticals. Its bifunctional nature and
chirality make it an important building block for complex molecular architectures. This technical
guide has provided a comprehensive overview of its properties, a detailed synthesis protocol,
its role in drug development, and a thorough analysis of its spectroscopic characteristics. This
information is intended to be a valuable resource for researchers, scientists, and professionals
in the field of drug development and organic synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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